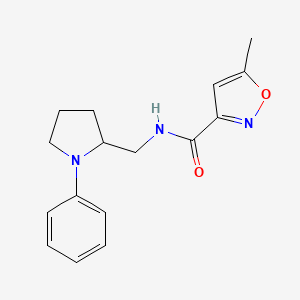
5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related isoxazole compounds involves cycloaddition reactions and subsequent modifications. For instance, the synthesis of 3-carboxyisoxazole was achieved by cycloaddition of carbethoxyformonitrile oxide to a pyrrolidine-containing precursor, followed by hydrolysis . Similarly, polysubstituted pyrrolidine derivatives were synthesized via a 1,3-dipolar cycloaddition reaction . These methods suggest that the synthesis of "5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-3-carboxamide" could potentially involve similar cycloaddition strategies.
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using techniques such as X-ray diffraction . The crystal structure of related compounds provides information on the conformation and geometry of the molecular framework, which is crucial for understanding the chemical reactivity and interactions of the compound.
Chemical Reactions Analysis
Isoxazole compounds can undergo various chemical reactions. For example, the reaction between potassium ethoxide and an amino-benzoylfurazan derivative led to the formation of an oxadiazole compound . This indicates that isoxazole derivatives can participate in reactions that lead to the formation of other heterocyclic systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be studied using spectroscopic techniques and computational methods. Vibrational spectral analysis using FT-IR and FT-Raman, along with density functional theory calculations, can provide insights into the bonding features and stability of the molecule . Additionally, the non-linear optical behavior and thermodynamic properties can be predicted, which are important for the potential application of these compounds in materials science .
Applications De Recherche Scientifique
Structure and Synthesis
- A study focused on the structural analysis of isoxazole derivatives, including compounds similar to 5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-3-carboxamide, provided insights into their planarity and interactions between different molecular groups (Smith et al., 1991).
- Research on the synthesis of α-Aminopyrrole derivatives from isoxazol-3-ones, a process relevant to the synthesis of compounds like this compound, has been explored, demonstrating the chemical transformations and reactivity of these compounds (Galenko et al., 2019).
Medicinal Chemistry Applications
- In medicinal chemistry, similar compounds have been investigated for their potential in cancer treatment. For instance, a benzimidazole carboxamide PARP inhibitor demonstrated efficacy in combination with other cancer treatments (Penning et al., 2009).
- Another study synthesized carboxamides and examined their herbicidal activity, indicating the versatility of such compounds in different applications (Hamper et al., 1995).
Biological and Chemical Properties
- The study of polyamides containing imidazole rings, closely related to the structure of this compound, revealed insights into their hydrogen bonding and isomerism properties, which are crucial for understanding their biological interactions (Bouck & Rasmussen, 1993).
- Additionally, the antifungal activity of novel pyrazole-4-carboxylic acid amides was investigated, showing the potential of these compounds in addressing fungal infections (Du et al., 2015).
Orientations Futures
Mécanisme D'action
Target of Action
The compound 5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide, also known as 5-methyl-N-((1-phenylpyrrolidin-2-yl)methyl)isoxazole-3-carboxamide, is a structural analog based on the pyrrolidin-2-one pharmacophore . It has been found that ®-phenylpiracetam, a similar compound, is a selective dopamine transporter inhibitor that moderately stimulates striatal dopamine release .
Mode of Action
The compound interacts with its targets, primarily the dopamine transporter, inhibiting its function and leading to an increase in the concentration of dopamine in the synaptic cleft . This results in enhanced dopaminergic neurotransmission, which can have various effects depending on the specific neural pathways involved .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic neurotransmission pathway .
Pharmacokinetics
Similar compounds based on the pyrrolidin-2-one pharmacophore are known to have good bioavailability and can cross the blood-brain barrier . These compounds are typically metabolized in the liver and excreted in the urine .
Result of Action
The primary result of the compound’s action is the enhancement of dopaminergic neurotransmission . This can lead to various effects, including improved memory processes and attenuation of cognitive impairments associated with conditions such as head traumas, stroke, and age-related pathologies .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that affect dopaminergic neurotransmission can potentially interact with the compound’s mechanism of action . Additionally, individual factors such as age, health status, and genetic factors can also influence the compound’s efficacy and potential side effects .
Propriétés
IUPAC Name |
5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-12-10-15(18-21-12)16(20)17-11-14-8-5-9-19(14)13-6-3-2-4-7-13/h2-4,6-7,10,14H,5,8-9,11H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQSXPSYNCJZMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2CCCN2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

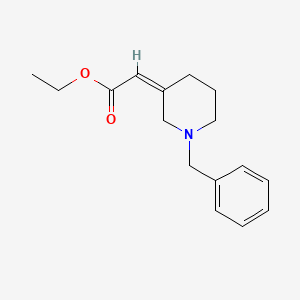
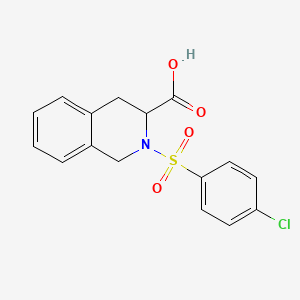
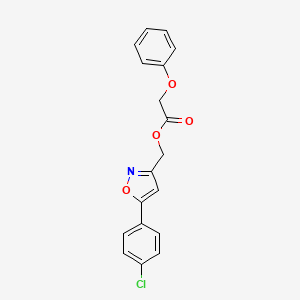
![N-bicyclo[2.2.1]hept-2-yl-N'-methylthiourea](/img/structure/B3012760.png)

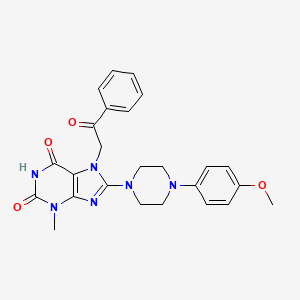
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B3012766.png)
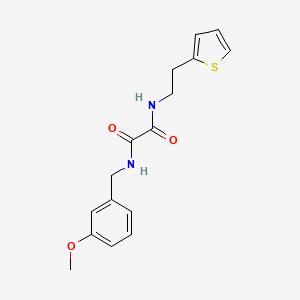
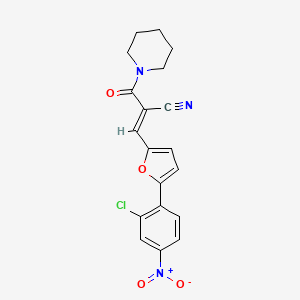
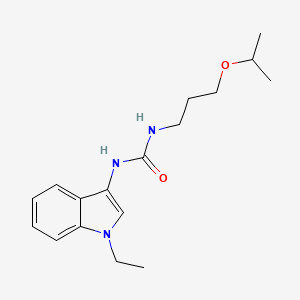
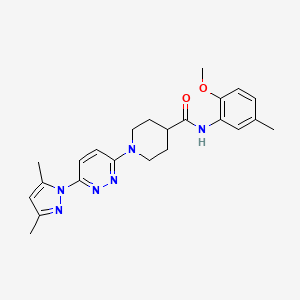
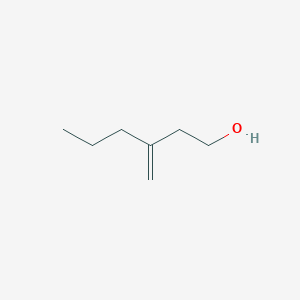
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-2,6-difluorobenzamide](/img/structure/B3012777.png)
![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B3012778.png)